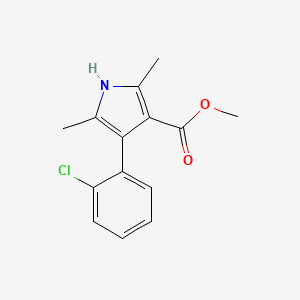![molecular formula C19H16N2O3 B11539713 3,4-dimethyl-N-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B11539713.png)
3,4-dimethyl-N-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-N-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}aniline: is a complex organic molecule with an intriguing structure. Let’s break it down:
- The aniline part refers to the presence of an aromatic amine group (NH₂) attached to a benzene ring.
- The furan moiety is a five-membered heterocyclic ring containing one oxygen atom.
- The 3,4-dimethyl substituents indicate methyl groups at positions 3 and 4 on the aniline ring.
- The (E)- prefix signifies that the double bond between the furan and aniline portions is in the trans configuration.
- Lastly, the 3-nitrophenyl group adds a nitro (NO₂) substituent to the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes:: While specific synthetic routes for this compound may vary, a common approach involves the condensation of aniline derivatives with furan aldehydes or ketones. The reaction typically proceeds under acidic or basic conditions.
Industrial Production:: Industrial-scale synthesis often employs efficient methods like the Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds. Boronic esters, such as pinacol boronic esters, serve as key reagents in these reactions .
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes may yield reduced forms of the compound.
Substitution: Aniline derivatives are prone to electrophilic substitution reactions at the benzene ring.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents play crucial roles in these reactions.
Major Products:: The specific products depend on reaction conditions, but potential outcomes include substituted anilines, furan derivatives, and their conjugates.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Catalysis: It may serve as a ligand in transition metal-catalyzed reactions.
Antiviral Activity: Indole derivatives, including this compound, exhibit antiviral properties.
Potential Drug Candidates: Investigations continue to explore its therapeutic potential.
Dyes and Pigments: Aniline derivatives find applications in dye synthesis.
Pharmaceuticals: The compound’s unique structure may inspire novel drug designs.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific data on similar compounds, researchers often compare it to related indole derivatives. Its distinct features contribute to its uniqueness.
Eigenschaften
Molekularformel |
C19H16N2O3 |
|---|---|
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
N-(3,4-dimethylphenyl)-1-[5-(3-nitrophenyl)furan-2-yl]methanimine |
InChI |
InChI=1S/C19H16N2O3/c1-13-6-7-16(10-14(13)2)20-12-18-8-9-19(24-18)15-4-3-5-17(11-15)21(22)23/h3-12H,1-2H3 |
InChI-Schlüssel |
QDRIEIIAWTUBPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-aminophenyl)[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11539643.png)
![1-{1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-(3,4-dichlorophenyl)-5,5-dimethyl-2-oxoimidazolidin-4-yl}-3-(3,4-dichlorophenyl)-1-hydroxyurea](/img/structure/B11539647.png)

![(4Z)-4-{[2-(2,4-dinitrophenyl)hydrazinyl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11539656.png)

![4-Chloro-N-({N'-[(E)-[4-(dipropylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11539664.png)
![(1Z)-1-(3,5-dibromo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11539681.png)
![6-amino-4-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11539692.png)
![3-(5-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11539693.png)
![3-amino-N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11539694.png)
![2-[(6-{[(Z)-(5-Chloro-2-hydroxyphenyl)methylene]amino}-1,3-benzothiazol-2-YL)sulfanyl]-N-(dibenzo[B,D]furan-3-YL)acetamide](/img/structure/B11539701.png)

![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11539710.png)
![N-{(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-2,3-dimethylaniline](/img/structure/B11539711.png)
